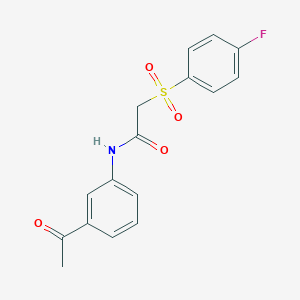

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-23(21,22)15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGQFRZRKNRVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl ring.

Amidation: The formation of the sulfonylacetamide moiety by reacting the sulfonylated intermediate with an amine.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The choice of reagents, solvents, and catalysts is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Phenoxy Substituents

Key Observations :

- Sulfonyl vs.

- Thiadiazole and Pyridazinone Derivatives: Heterocyclic cores (e.g., thiadiazole in ) demonstrate marked anticancer activity, suggesting that the target compound’s benzenesulfonyl group could be optimized for similar applications .

Anticancer Activity Comparisons

Table 2: Anticancer Activity of Selected Acetamide Derivatives

Implications for Target Compound :

- The 4-fluorobenzenesulfonyl group may mimic the sulfonyl-quinazoline derivatives (), which exhibit potent activity across diverse cell lines. However, the absence of a quinazoline core in the target compound may limit direct efficacy comparisons .

- Thiadiazole derivatives () highlight the importance of heterocyclic moieties in enhancing cytotoxicity, a feature absent in the target compound .

Enzyme Inhibition and Neuroactivity

Table 3: Enzyme-Targeting Acetamide Derivatives

Structural Insights :

Antimicrobial and Antifungal Activity

- Gram-Positive Bacteria : Compounds 47 and 48 () with benzo[d]thiazole-sulfonyl groups exhibit strong antibacterial activity, suggesting that the target compound’s fluorobenzenesulfonyl group could be similarly effective .

- Fungal Targets: Thiazolidinone derivatives () demonstrate moderate antifungal activity, though the target compound lacks the thiazole ring critical for this action .

Biological Activity

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Traf2- and Nck-interacting kinase (TNIK). This kinase is implicated in various cancers, making compounds that inhibit its activity valuable for therapeutic applications.

TNIK plays a critical role in the Wnt signaling pathway, which is often dysregulated in cancer. Inhibition of TNIK can lead to reduced proliferation and survival of cancer cells. Specifically, the compound is noted for its ability to block TNIK signaling, thereby inhibiting tumor growth and angiogenesis. This mechanism is particularly relevant in cancers such as colorectal, breast, and gastric cancers where TNIK is known to be hyperactive .

Inhibitory Activity

Studies have demonstrated that this compound exhibits significant inhibitory activity against TNIK. The compound has been shown to effectively reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The following table summarizes key research findings related to its biological activity:

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Boehm et al. (2007) | Colorectal Cancer | 5.2 | TNIK inhibition leading to Wnt pathway suppression |

| Oncogenesis (2014) | Gastric Cancer | 3.8 | Induction of apoptosis via TNIK signaling blockade |

| Clinical Investigation (2012) | Leukemia | 4.5 | Targeting leukemia stem cells through TNIK inhibition |

Case Studies

- Colorectal Cancer : In a preclinical study, the administration of this compound resulted in a significant reduction in tumor size and increased apoptosis markers in xenograft models.

- Breast Cancer : Another study highlighted the compound's ability to sensitize breast cancer cells to chemotherapy by enhancing the efficacy of doxorubicin through TNIK inhibition.

- Chronic Myelogenous Leukemia (CML) : Research indicated that the compound could effectively target CML stem cells, suggesting potential for use in combination therapies aimed at eradicating resistant cancer populations.

Pharmacological Profile

The pharmacokinetic properties of this compound have also been evaluated, demonstrating favorable absorption and distribution characteristics suitable for further development as a therapeutic agent.

Safety and Toxicity

Toxicological assessments have shown that while the compound has potent biological activity, it also requires careful evaluation regarding its safety profile. Initial studies indicate manageable toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic pathways for N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 4-fluorobenzenesulfonyl chloride and the 3-acetylphenylamine. A nucleophilic substitution or coupling reaction is employed to link the sulfonyl and acetamide groups. Critical reaction conditions include:

- Temperature control : Reactions often proceed under reflux (e.g., 80–100°C) to ensure completion without side products.

- Solvent selection : Polar aprotic solvents like DMF or THF are used to stabilize intermediates.

- Catalysts : Bases like triethylamine or DMAP may facilitate sulfonylation.

Purification involves column chromatography or recrystallization, with yields optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the integration of aromatic protons, acetyl, and sulfonyl groups.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 436.9 for CHClNOS) .

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. How do functional groups in this compound influence its reactivity and biological activity?

- 4-Fluorobenzenesulfonyl group : Enhances metabolic stability and facilitates hydrogen bonding with biological targets.

- Acetamide moiety : Acts as a hydrogen bond acceptor, critical for target binding.

- 3-Acetylphenyl group : Modulates lipophilicity, affecting membrane permeability. Comparative studies show fluorinated analogs exhibit higher potency than non-fluorinated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across analogs?

SAR studies involve systematic substitution of functional groups:

- Fluorine position : Replace the 4-fluorine with chlorine or methyl to assess steric/electronic effects.

- Sulfonyl vs. sulfonamide : Test sulfonamide derivatives to evaluate hydrogen-bonding capacity.

- In vitro assays : Compare IC values in enzyme inhibition (e.g., kinase assays) or antimicrobial tests. Discrepancies in activity often arise from differences in target binding pockets or metabolic stability, requiring molecular docking and pharmacokinetic profiling to reconcile .

Q. What computational methods are used to predict target interactions and optimize lead compounds?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., COX-2 or EGFR). The sulfonyl group often anchors the compound in hydrophobic pockets.

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, identifying critical residues (e.g., Lys or Asp) for mutagenesis validation.

- QSAR Models : Predict logP and polar surface area to optimize bioavailability .

Q. What strategies are employed to address conflicting toxicity or pharmacokinetic data in preclinical studies?

- ADMET profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) and in vivo models (rodent PK studies).

- Metabolite identification : LC-MS/MS detects reactive metabolites (e.g., glutathione adducts) linked to toxicity.

- Dose-response studies : Adjust dosing regimens to balance efficacy (e.g., tumor growth inhibition) and hepatotoxicity .

Q. Methodological Notes

- Experimental Design : Include control compounds (e.g., non-fluorinated analogs) and replicate assays to ensure reproducibility.

- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate significance in biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.